Hydroxylauric Acid

Enzyme inhibition Lipid metabolism Acyl-CoA synthetase

Hydroxylauric acid (CAS 2984-55-6), a racemic DL-α-hydroxylauric acid, features C2 hydroxylation that confers pharmacology not achievable with ω- or β-hydroxy positional isomers. Functions as FFAR1/GPR40 partial agonist (EC50=6.7 µM), GPR84 partial agonist (EC50=12.8 µM), and medium-chain acyl-CoA synthetase inhibitor (Ki=4.4 µM; 48% inhibition at 40 µM). Induces hyphal growth in Gigaspora gigantea. For α-hydroxy-specific enzyme inhibition, lipid receptor signaling, or antifungal research where positional isomer selectivity is critical. Verify racemic mixture suitability for stereospecific assays.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 2984-55-6
Cat. No. B164380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylauric Acid
CAS2984-55-6
Synonyms2-Hydroxy C12:0 fatty acid
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
InChIKeyYDZIJQXINJLRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgSolvent:nonePurity:98+%Physical solid

Hydroxylauric Acid (CAS 2984-55-6): Baseline Identity and Procurement-Relevant Characteristics


Hydroxylauric acid (CAS 2984-55-6), systematically named 2-hydroxydodecanoic acid or α-hydroxylauric acid, is a monohydroxy medium-chain fatty acid with the molecular formula C12H24O3 and molecular weight 216.32 . This compound exists as a racemic mixture of D- and L-α-hydroxylauric acid enantiomers and is characterized by a hydroxyl group substitution at the α-carbon (C2) position of the lauric acid backbone . It is naturally occurring in Acinetobacter species and acts as a partial agonist of free fatty acid receptor 1 (FFAR1/GPR40) and GPR84 receptors in vitro . The compound presents as a solid with a melting point of 46–47 °C and is slightly soluble in chloroform, DMSO, and methanol .

Hydroxylauric Acid Procurement: Why In-Class Hydroxy Fatty Acids Cannot Be Interchanged Without Functional Consequence


Hydroxy fatty acids are not functionally interchangeable. The position of the hydroxyl group along the carbon chain fundamentally alters a compound's physicochemical properties, enzyme recognition profiles, receptor binding affinities, and biological activities. For hydroxylauric acid (α-hydroxylauric acid, hydroxyl at C2), substitution with a positional isomer such as 12-hydroxydodecanoic acid (ω-hydroxylauric acid, CAS 505-95-3, hydroxyl at C12) or 3-hydroxydodecanoic acid (CAS 1883-13-2) produces compounds with markedly different melting points (46–47 °C for 2-hydroxy versus 85–88 °C for 12-hydroxy) [1], divergent enzyme interaction profiles (2-hydroxy inhibits medium-chain acyl-CoA synthetase while 12-hydroxy serves as substrate for glutathione-dependent formaldehyde dehydrogenase) , and distinct receptor pharmacology (2-hydroxy acts as a partial agonist of FFAR1/GPR84 receptors) . These differences dictate that generic substitution without functional validation introduces uncontrolled variability into experimental and industrial processes.

Hydroxylauric Acid (CAS 2984-55-6): Quantified Differentiation Evidence Versus Comparators


Enzyme Inhibition: Medium-Chain Acyl-CoA Synthetase Inhibition by 2-Hydroxylauric Acid Versus Unsubstituted Lauric Acid

Hydroxylauric acid (2-hydroxydodecanoic acid) demonstrates specific enzyme inhibitory activity that is absent in its unsubstituted parent compound, lauric acid. At a concentration of 40 μM, 2-hydroxydodecanoic acid inhibits mouse kidney mitochondrial medium-chain acyl-CoA synthetase by 48% . In contrast, lauric acid (dodecanoic acid) functions as a substrate for this same enzyme class rather than as an inhibitor, undergoing activation to lauroyl-CoA for subsequent metabolic processing [1]. Additionally, 2-hydroxydodecanoic acid inhibits bovine hepatic ligase with a Ki of 4.4 μM .

Enzyme inhibition Lipid metabolism Acyl-CoA synthetase

Receptor Pharmacology: FFAR1/GPR40 and GPR84 Partial Agonism of 2-Hydroxylauric Acid Versus Positional Isomers

Hydroxylauric acid (2-hydroxydodecanoic acid) acts as a partial agonist of free fatty acid receptor 1 (FFAR1/GPR40) and GPR84 receptors in vitro . This receptor activity profile is specific to the α-hydroxy substitution pattern. The positional isomer 12-hydroxydodecanoic acid (ω-hydroxylauric acid, CAS 505-95-3) functions as an endogenous metabolite and substrate for glutathione-dependent formaldehyde dehydrogenase rather than as a FFAR1/GPR84 agonist [1]. Additionally, 3-hydroxydodecanoic acid (CAS 1883-13-2) is incorporated into lipopolysaccharides in Gram-negative bacteria and serves as a monomer in polyhydroxyalkanoate biosynthesis, with no reported FFAR1/GPR84 activity .

GPCR pharmacology FFAR1/GPR40 GPR84 Metabolic signaling

Antimicrobial Spectrum: 12-Hydroxylauric Acid MIC Values Across Bacterial and Fungal Strains

12-Hydroxylauric acid (12-hydroxydodecanoic acid, CAS 505-95-3), the ω-hydroxy positional isomer of hydroxylauric acid, demonstrates broad-spectrum antimicrobial activity. It is active against Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 6.25 to 125 μg/mL, and against the fungus Candida albicans with an MIC of 15.63 μg/mL [1]. In contrast, the parent compound lauric acid (dodecanoic acid) shows selective activity primarily against Gram-positive organisms, with limited efficacy against Gram-negative bacteria [2]. Notably, 2-hydroxydodecanoic acid (α-hydroxylauric acid, the target compound of this evidence guide) demonstrates antifungal properties but to a lesser extent than 3-hydroxy fatty acids, and induces hyphal growth responses in arbuscular mycorrhizal fungi .

Antimicrobial activity MIC Fatty acid derivatives Natural antimicrobials

Physicochemical Differentiation: Melting Point and Solubility Shift Due to Hydroxyl Substitution Position

The position of hydroxyl substitution on the lauric acid backbone produces substantial changes in melting point that directly impact formulation and handling. 2-Hydroxydodecanoic acid (hydroxylauric acid, CAS 2984-55-6) exhibits a melting point of 46–47 °C . The positional isomer 4-hydroxylauric acid (CAS data from LipidBank) melts at 62.3–63.5 °C [1]. The ω-hydroxy isomer 12-hydroxydodecanoic acid (CAS 505-95-3) melts at 85–88 °C [2]. The parent unsubstituted lauric acid melts at 44–46 °C [3]. Solubility also varies: 2-hydroxydodecanoic acid is slightly soluble in chloroform, DMSO, and methanol , whereas 12-hydroxydodecanoic acid exhibits limited solubility in DMSO and methanol (43 mg/mL, 198.77 mM) .

Physicochemical properties Melting point Solubility Formulation

Differential Cytotoxicity: Fatty Acid Analogs of Podophyllotoxin Incorporating 12-Hydroxydodecanoic Acid

In a study of fatty acid analogs of podophyllotoxin, researchers incorporated 12-hydroxydodecanoic acid (the ω-hydroxy isomer) along with 10-hydroxydecanoic acid and other fatty acids into the podophyllotoxin scaffold [1]. Most of the resulting analogs demonstrated cytotoxicity against cancerous cells, whereas no cytotoxic effect was observed against normal cells [1]. This contrasts sharply with the unmodified parent compound podophyllotoxin, whose clinical use is severely limited due to its non-selective cytotoxicity and severe side effects [1]. The study establishes that the ω-hydroxy fatty acid moiety (12-hydroxydodecanoic acid) confers a selectivity advantage when conjugated to a cytotoxic pharmacophore.

Anticancer Cytotoxicity Selectivity Podophyllotoxin analogs

Polymer Synthesis: High Molecular Weight Poly(12-hydroxydodecanoic acid) via Bronsted Acid Ionic Liquid Catalysis

12-Hydroxydodecanoic acid (ω-hydroxylauric acid, CAS 505-95-3) serves as a valuable monomer for high molecular weight polyester synthesis . Using Bronsted acid ionic liquids (BAILS) as both reaction medium and catalyst, direct polyesterification of 12-hydroxydodecanoic acid proceeds efficiently to yield high molar mass poly(12-hydroxydodecanoic acid) [1]. Additionally, 12-hydroxydodecanoic acid has been used to synthesize high molecular weight poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] [poly(12HD-co-12HS)] copolymers with variable monomer ratios . In contrast, 2-hydroxydodecanoic acid (α-hydroxy isomer, CAS 2984-55-6) is primarily utilized as a biochemical reagent and enzyme substrate rather than a polymerization monomer due to the steric constraints and different reactivity of the α-hydroxy group .

Polymer synthesis Biopolyester Ionic liquid catalysis Renewable monomers

Hydroxylauric Acid: Evidence-Based Research and Industrial Application Scenarios


Lipid Metabolism and Enzyme Inhibition Studies

Hydroxylauric acid (2-hydroxydodecanoic acid, CAS 2984-55-6) is suitable for investigating medium-chain acyl-CoA synthetase inhibition and fatty acid metabolic pathways. At 40 μM, it inhibits mouse kidney mitochondrial medium-chain acyl-CoA synthetase by 48% and inhibits bovine hepatic ligase with Ki = 4.4 μM . This makes it appropriate for studies examining how α-hydroxylation converts a metabolic substrate (lauric acid) into an enzyme inhibitor. Researchers should verify that their enzyme system matches the reported assay conditions (mouse kidney mitochondria or bovine hepatic preparations) to ensure reproducible results .

FFAR1/GPR40 and GPR84 GPCR Signaling Research

For research programs investigating free fatty acid receptor signaling, hydroxylauric acid (2-hydroxydodecanoic acid, CAS 2984-55-6) functions as a partial agonist of FFAR1/GPR40 and GPR84 receptors in vitro . This α-hydroxy-specific pharmacology distinguishes it from positional isomers such as 12-hydroxydodecanoic acid (which serves as a metabolic enzyme substrate) and 3-hydroxydodecanoic acid (which functions as a structural lipid component). Researchers should confirm that the racemic mixture (DL-α-hydroxylauric acid) meets their experimental requirements, as stereochemistry may influence receptor binding outcomes .

Fungal Biology and Hyphal Growth Modulation Research

Hydroxylauric acid (2-hydroxydodecanoic acid, CAS 2984-55-6) demonstrates antifungal properties and specifically induces hyphal growth responses in the arbuscular mycorrhizal fungus Gigaspora gigantea . This application scenario leverages the α-hydroxy-specific biological activity profile. The antifungal potency is less than that of 3-hydroxy fatty acids, making this compound particularly suited for studies of differential hydroxy-fatty acid signaling rather than broad-spectrum antifungal screening . Researchers should note that 12-hydroxylauric acid (the ω-hydroxy isomer) exhibits a fundamentally different antimicrobial profile with broad-spectrum antibacterial activity (MIC 6.25–125 μg/mL) [1].

Polymer and Biodegradable Material Synthesis

For industrial and materials science applications requiring polymerizable ω-hydroxy fatty acid monomers, 12-hydroxydodecanoic acid (CAS 505-95-3)—the ω-hydroxy positional isomer—is the appropriate procurement choice rather than 2-hydroxydodecanoic acid (CAS 2984-55-6). 12-Hydroxydodecanoic acid enables synthesis of high molar mass polyesters via Bronsted acid ionic liquid-catalyzed direct polyesterification [2] and serves as a monomer for poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] copolymers . The terminal hydroxyl group supports linear polymerization chemistry not achievable with the α-hydroxy isomer .

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